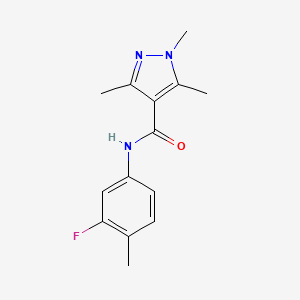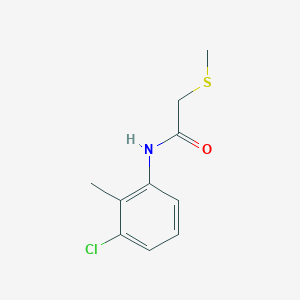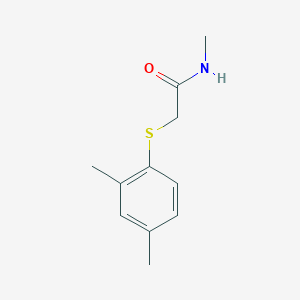
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. CP-47,497 was first synthesized in the mid-1990s by Pfizer as part of a research program aimed at developing new analgesics and anti-inflammatory drugs. Since then, CP-47,497 has been widely studied for its potential medical applications and its use as a research tool in the field of neuroscience.
作用机制
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely expressed throughout the body. When 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide binds to these receptors, it activates a signaling cascade that leads to the modulation of various physiological processes. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain perception, mood, and appetite. CB2 receptors are primarily located in the immune system and are involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. In preclinical studies, 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to be a potent analgesic, with efficacy comparable to that of morphine. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has several advantages as a research tool, including its potency and selectivity for the CB1 and CB2 receptors. However, it also has several limitations, including its potential for abuse and its lack of specificity for the endocannabinoid system. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and its potential medical applications. One area of research is the development of novel cannabinoid-based therapies for the treatment of pain and inflammation. Another area of research is the study of the endocannabinoid system and its role in various physiological processes. Finally, there is a need for further research into the potential adverse effects of 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide and other synthetic cannabinoids, particularly in the context of their potential for abuse.
合成方法
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the condensation of 2-methyl-3-indolylacetic acid with cyclopropylmethylamine to form the intermediate 2-methyl-3-cyclopropylmethylindole-5-carboxylic acid. This intermediate is then acetylated using acetic anhydride to form the final product, 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide.
科学研究应用
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been widely used as a research tool in the field of neuroscience, particularly in the study of the endocannabinoid system. The endocannabinoid system is a complex network of receptors, enzymes, and endogenous ligands that play a critical role in regulating various physiological processes, including pain perception, appetite, and mood. 1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide has been shown to be a potent agonist of the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system.
属性
IUPAC Name |
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(18)17-7-6-12-8-13(4-5-14(12)17)15(19)16-9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBESQKFYIUXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(cyclopropylmethyl)-2,3-dihydroindole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)